2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole
Overview
Description
The compound “2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . This particular compound contains a thiazole ring (a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms) and a pyrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), with a bromine atom attached to the pyrazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of the atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atoms in the pyrazole and thiazole rings, which can act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by factors such as its molecular structure and the presence of the bromine atom and the nitrogen atoms in the pyrazole and thiazole rings .Scientific Research Applications
Heterocyclic Compound Synthesis
Research indicates that compounds with pyrazole and thiazole structures serve as crucial building blocks in the synthesis of diverse heterocyclic compounds. For instance, the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates their value in synthesizing various heterocycles, including pyrazolo-imidazoles and thiazoles. This highlights the potential of "2-(4-bromo-1H-pyrazol-3-yl)-1,3-thiazole" in serving as a precursor or intermediate for creating new heterocyclic compounds with possible applications in medicinal chemistry and material science M. A. Gomaa & H. Ali, 2020.
Medicinal Chemistry Applications
Pyrazole derivatives, including those linked to thiazole units, are known for their wide range of biological activities. Such compounds have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. For example, pyrazole-based compounds have shown significant potential as antimicrobial, anticancer, and antimalarial agents, underscoring the therapeutic relevance of pyrazole scaffolds in drug discovery. This suggests that "this compound" could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents D. Karati, K. Mahadik, P. Trivedi, & Dileep Kumar, 2022.
Multicomponent Synthesis
The multicomponent synthesis of bioactive pyrazole derivatives is a growing area of interest, with the pot, atom, and step economy (PASE) synthesis of pyrazole derivatives gaining traction. This method offers a streamlined approach to developing biologically active molecules containing the pyrazole moiety, which may include "this compound". Such synthetic strategies could enable the efficient production of compounds with potential antibacterial, anticancer, and antifungal activities Diana Becerra, R. Abonía, & J. Castillo, 2022.
Molecular Sensing and Imaging
Compounds based on heterocyclic frameworks like pyrazole and thiazole have been investigated for their application in optical sensing and imaging. Pyrazole derivatives, in particular, have shown promise as optical sensors due to their ability to form complexes with metals and other molecules. This suggests potential research avenues for "this compound" in the development of novel sensors and imaging agents, which could have applications ranging from environmental monitoring to biomedical imaging Gitanjali Jindal & N. Kaur, 2021.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-3-9-10-5(4)6-8-1-2-11-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMPDQDVFAIXRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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